molecular formula C16H29NO4 B13465325 Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate

Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate

Cat. No.: B13465325
M. Wt: 299.41 g/mol
InChI Key: VWRNNXSDOQJMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate typically involves the reaction of 2-amino-2-(4,4-dimethylcyclohexyl)acetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate involves the protection of amine groups. The Boc group is introduced to the amine, rendering it less reactive and protecting it from unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate is unique due to its specific structure, which includes a cyclohexyl ring with two methyl groups. This structure imparts distinct steric and electronic properties, making it particularly useful in certain synthetic applications where other Boc-protected compounds may not be as effective .

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

methyl 2-(4,4-dimethylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C16H29NO4/c1-15(2,3)21-14(19)17-12(13(18)20-6)11-7-9-16(4,5)10-8-11/h11-12H,7-10H2,1-6H3,(H,17,19)

InChI Key

VWRNNXSDOQJMCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C(=O)OC)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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